Cas no 1079-47-6 (Methyl 5-iodo-1H-indazole-3-carboxylate)

Methyl 5-iodo-1H-indazole-3-carboxylate is a versatile organic compound with significant synthetic applications. It features an indazole core with a carboxylate and iodo substituents, providing excellent reactivity in various chemical reactions. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its high purity and structural simplicity.
Methyl 5-iodo-1H-indazole-3-carboxylate structure
1079-47-6 structure
Product Name:Methyl 5-iodo-1H-indazole-3-carboxylate
CAS No:1079-47-6
MF:C9H7IN2O2
MW:302.068554162979
MDL:MFCD07371578
CID:841930
PubChem ID:12689370
Update Time:2025-11-01

Methyl 5-iodo-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-iodo-1H-indazole-3-carboxylate
    • 5-Iodo (1H) indazole-3-carboxylic acid methyl ester
    • 1H-Indazole-3-carboxylic acid,5-iodo-,methyl ester
    • 5-Iod-3-methoxycarbonyl-indazol
    • 5-iodo-3-methoxycarbonyl-1H-indazole
    • methyl 5-iodoindazole-3-carboxylate
    • SCHEMBL1141823
    • AS-50511
    • METHYL5-IODO-1H-INDAZOLE-3-CARBOXYLATE
    • 5-iodo-1h-indazole-3-carboxylic acid methyl ester
    • 1079-47-6
    • ZB0354
    • DB-059670
    • DTXSID80506974
    • CS-0313315
    • MFCD07371578
    • PB18793
    • NTDHIBWHDCGFSK-UHFFFAOYSA-N
    • P10453
    • SCHEMBL26875246
    • 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester
    • AKOS016007833
    • MDL: MFCD07371578
    • Inchi: 1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
    • InChI Key: NTDHIBWHDCGFSK-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C(C(=O)OC)=NN2

Computed Properties

  • Exact Mass: 301.95500
  • Monoisotopic Mass: 301.95523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: 264 °C
  • Boiling Point: 421.4±25.0 °C at 760 mmHg
  • Flash Point: 208.6±23.2 °C
  • PSA: 54.98000
  • LogP: 1.95410
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Methyl 5-iodo-1H-indazole-3-carboxylate Security Information

Methyl 5-iodo-1H-indazole-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 5-iodo-1H-indazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1079-47-6)Methyl 5-iodo-1H-indazole-3-carboxylate
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:38
Price ($):158.0/327.0/1210.0
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Methyl 5-iodo-1H-indazole-3-carboxylate Related Literature

Additional information on Methyl 5-iodo-1H-indazole-3-carboxylate

Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6): A Key Intermediate in Modern Pharmaceutical Research

Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6) is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its broad applicability in the synthesis of various biologically active molecules. The presence of both an iodine substituent and a carboxylate group makes it a valuable building block for further functionalization, enabling the development of novel therapeutic agents.

The chemical structure of Methyl 5-iodo-1H-indazole-3-carboxylate consists of an indazole core, which is a fused heterocyclic system comprising a benzene ring and a pyrazole ring. The indazole scaffold is well-documented for its pharmacological properties, serving as a foundation for numerous drugs targeting diverse diseases. The introduction of an iodine atom at the 5-position and a methyl ester group at the 3-position enhances its reactivity, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.

In recent years, there has been a surge in research focusing on indazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of indazole-based compounds as kinase inhibitors, anticancer agents, and antimicrobial agents. The iodine atom in Methyl 5-iodo-1H-indazole-3-carboxylate plays a crucial role in these applications, as it facilitates the introduction of additional functional groups through metal-catalyzed coupling reactions. This flexibility has allowed researchers to generate libraries of derivatives with tailored properties, enhancing the likelihood of discovering potent lead compounds.

The synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the iodination of an indazole derivative followed by esterification to introduce the carboxylate moiety. The choice of reagents and conditions is critical to achieving high yields and purity, which are essential for subsequent pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

The significance of Methyl 5-iodo-1H-indazole-3-carboxylate extends beyond its use as a synthetic intermediate. It has also been employed in various biochemical assays to study enzyme mechanisms and interactions. For example, researchers have utilized this compound to probe the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. By incorporating labeled versions of this intermediate, scientists can gain insights into metabolic pathways and identify potential drug-drug interactions.

In conclusion, Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for indazole derivatives, the demand for high-quality intermediates like this one is expected to grow, driving further innovation in synthetic chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:1079-47-6)Methyl 5-iodo-1H-indazole-3-carboxylate
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Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):158.0/327.0/1210.0
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